4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine
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Overview
Description
4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine is a heterocyclic compound that belongs to the imidazopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the imidazopyridine core . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon or Raney nickel .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as a modulator of GABA_A receptors, influencing neurotransmission in the central nervous system . Additionally, it can inhibit certain enzymes, such as aromatase, thereby affecting hormone synthesis and metabolism .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridine: Another isomer with a different arrangement of the imidazole and pyridine rings.
Imidazo[1,2-a]pyridine: Features a distinct fusion pattern compared to imidazo[4,5-C]pyridine.
Uniqueness
4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine is unique due to its specific substitution pattern and the resulting electronic properties.
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
4-ethyl-3-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H15N3/c1-3-7-9-8(4-5-10-7)11-6-12(9)2/h6-7,10H,3-5H2,1-2H3 |
InChI Key |
BDGPHLMOCLDHRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(CCN1)N=CN2C |
Origin of Product |
United States |
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